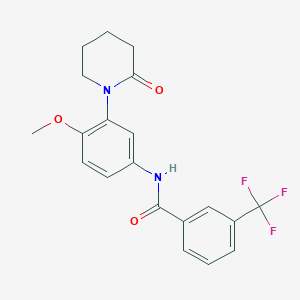

![molecular formula C16H15ClO3 B2919115 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 351066-32-5](/img/structure/B2919115.png)

3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 428497-11-4 . It has a molecular weight of 290.75 . The compound is stored at a temperature of 28 C .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C16H15ClO3/c1-11-4-3-5-12 (6-11)10-20-16-14 (17)7-13 (9-18)8-15 (16)19-2/h3-9H,10H2,1-2H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.75 . It is stored at a temperature of 28 C .Aplicaciones Científicas De Investigación

Regioselective Protection and Synthesis

Studies have shown that compounds with similar structural features are used in regioselective protection strategies. For instance, the regioselective protection of hydroxyl groups in benzaldehydes with various protecting groups demonstrates the versatility of these compounds in synthetic chemistry, allowing for selective modifications in complex organic syntheses (Plourde & Spaetzel, 2002).

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol derivatives, including those structurally related to 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, highlights the compound's potential application in green chemistry and environmental cleanup. This process converts benzyl alcohols into aldehydes under visible light, showcasing the role of such compounds in harnessing solar energy for chemical transformations (Higashimoto et al., 2009).

Enzyme-Catalyzed Reactions

The utility of benzaldehyde derivatives in enzyme-catalyzed asymmetric C–C bond formation is another area of significant research interest. These reactions are crucial for producing enantiomerically pure compounds, essential in pharmaceuticals and fine chemicals. Studies have developed reactor concepts for the preparative synthesis of compounds using benzaldehyde derivatives, underscoring their importance in biocatalysis (Kühl et al., 2007).

Molecular and Spectroscopic Analysis

Research on the molecular and electronic properties of benzaldehyde derivatives provides insights into their nonlinear optical properties and spectroscopic behaviors. These studies are foundational for applications in materials science, where such compounds may serve as building blocks for designing novel materials with specific optical properties (Beytur & Avinca, 2021).

Safety and Hazards

Propiedades

IUPAC Name |

3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO3/c1-11-3-5-12(6-4-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGRDQJZKXBQFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-cyano-4-(2-fluorophenyl)-2-methyl-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate](/img/structure/B2919032.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)furan-2-carboxamide](/img/structure/B2919034.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2919035.png)

![3-(2,4-Dichlorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B2919041.png)

![2-((3-(Dimethylamino)propyl)amino)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid](/img/structure/B2919046.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2919047.png)

![2-[4-(Azetidine-1-carbonyl)piperidino]sulfonylbenzoic acid methyl ester](/img/structure/B2919051.png)

![3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2919052.png)

![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,6-difluorophenyl)acetamide](/img/structure/B2919055.png)